1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic organic compound characterized by its unique structure, which includes methoxy groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride and 4-methoxyphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzyl chloride with an appropriate amine to form an intermediate.
Urea Formation: The intermediate is then reacted with an isocyanate to form the urea derivative.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and hydroxy groups may facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Lacks the methoxy group on the phenyl ring, which may affect its biological activity.
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)propyl)urea: Similar structure but without the methyl group, leading to different steric and electronic properties.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is unique due to the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(25,12-15-5-8-17(26-2)9-6-15)14-23-20(24)22-13-16-7-10-18(27-3)19(11-16)28-4/h5-11,25H,12-14H2,1-4H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOHAKWJXLAPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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